molecular formula C11H22N2O3S B7165005 N-[(1,4-dimethylpiperidin-4-yl)methyl]-2-methylsulfonylacetamide

N-[(1,4-dimethylpiperidin-4-yl)methyl]-2-methylsulfonylacetamide

Cat. No.: B7165005
M. Wt: 262.37 g/mol
InChI Key: AYPMXWGEDMHMEV-UHFFFAOYSA-N
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Description

N-[(1,4-dimethylpiperidin-4-yl)methyl]-2-methylsulfonylacetamide is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry

Properties

IUPAC Name

N-[(1,4-dimethylpiperidin-4-yl)methyl]-2-methylsulfonylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3S/c1-11(4-6-13(2)7-5-11)9-12-10(14)8-17(3,15)16/h4-9H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPMXWGEDMHMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C)CNC(=O)CS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,4-dimethylpiperidin-4-yl)methyl]-2-methylsulfonylacetamide typically involves the reaction of 1,4-dimethylpiperidine with a suitable acylating agent, such as methylsulfonylacetyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(1,4-dimethylpiperidin-4-yl)methyl]-2-methylsulfonylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-[(1,4-dimethylpiperidin-4-yl)methyl]-2-methylsulfonylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1,4-dimethylpiperidin-4-yl)methyl]-2-methylsulfonylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dihydropyridine: Known for its diverse pharmaceutical applications, including as calcium channel blockers.

    Piperidine Derivatives: Widely used in drug design and synthesis, with applications in various therapeutic areas.

Uniqueness

N-[(1,4-dimethylpiperidin-4-yl)methyl]-2-methylsulfonylacetamide stands out due to its unique combination of a piperidine ring and a sulfonylacetamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

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